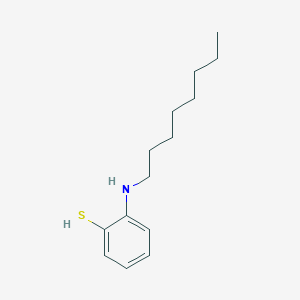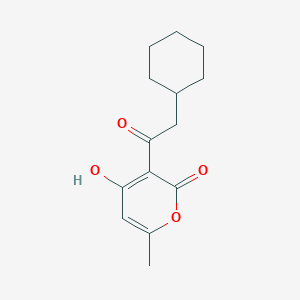![molecular formula C19H24O2Si B12562092 ({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane CAS No. 143088-40-8](/img/structure/B12562092.png)
({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane) is an organosilicon compound characterized by the presence of a benzyloxyphenyl group attached to a prop-1-en-1-yl group, which is further linked to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane) typically involves the reaction of 4-(benzyloxy)benzaldehyde with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction proceeds through a series of steps including the formation of an intermediate propargyl alcohol , which is then subjected to hydrosilylation to yield the final product. The reaction conditions often involve the use of palladium or platinum catalysts under an inert atmosphere to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of This compound) can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and flow rates. The use of high-throughput screening and process optimization techniques ensures the efficient and cost-effective production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane): undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as or to form corresponding or .
Reduction: Reduction reactions using or can convert the compound into or .
Substitution: The trimethylsilyl group can be substituted with other functional groups using or reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of or other substituted products.
Wissenschaftliche Forschungsanwendungen
({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane): has a wide range of applications in scientific research:
Chemistry: Used as a in the synthesis of complex organic molecules and .
Biology: Investigated for its potential and use in .
Medicine: Explored for its and as a in the synthesis of .
Industry: Utilized in the production of and .
Wirkmechanismus
The mechanism by which ({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane) exerts its effects involves the interaction of the benzyloxyphenyl group with specific molecular targets . The compound can undergo hydrolysis to release active intermediates that interact with biological pathways . The trimethylsilyl group enhances the lipophilicity and stability of the compound, facilitating its cellular uptake and distribution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ({1-[4-(Methoxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane)
- ({1-[4-(Ethoxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane)
- ({1-[4-(Phenoxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane)
Uniqueness
({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane): is unique due to the presence of the benzyloxy group , which imparts distinct chemical properties and reactivity . This compound exhibits enhanced stability and lipophilicity compared to its analogs, making it a valuable intermediate in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
143088-40-8 |
|---|---|
Molekularformel |
C19H24O2Si |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
trimethyl-[1-(4-phenylmethoxyphenyl)prop-1-enoxy]silane |
InChI |
InChI=1S/C19H24O2Si/c1-5-19(21-22(2,3)4)17-11-13-18(14-12-17)20-15-16-9-7-6-8-10-16/h5-14H,15H2,1-4H3 |
InChI-Schlüssel |
STHCBSVCWQJKMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)



![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)




![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)



